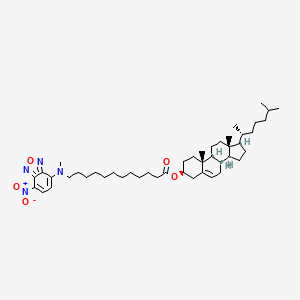

3-NBD-C12 Cholesterol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C46H72N4O5 |

|---|---|

Molecular Weight |

761.1 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate |

InChI |

InChI=1S/C46H72N4O5/c1-32(2)17-16-18-33(3)37-22-23-38-36-21-20-34-31-35(26-28-45(34,4)39(36)27-29-46(37,38)5)54-42(51)19-14-12-10-8-7-9-11-13-15-30-49(6)40-24-25-41(50(52)53)44-43(40)47-55-48-44/h20,24-25,32-33,35-39H,7-19,21-23,26-31H2,1-6H3/t33-,35+,36+,37-,38+,39+,45+,46-/m1/s1 |

InChI Key |

MKEQHMRXIADXQQ-KLHFYLHASA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |

Origin of Product |

United States |

Foundational & Exploratory

3-NBD-C12 Cholesterol: A Comprehensive Technical Guide for Cellular Cholesterol Trafficking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-NBD-C12 Cholesterol is a fluorescently labeled analog of cholesterol that has emerged as a valuable tool for investigating the intricate dynamics of cholesterol within cellular membranes. Its unique design, featuring a nitrobenzoxadiazole (NBD) fluorophore attached to the cholesterol backbone via a 12-carbon spacer, allows it to mimic the behavior of endogenous cholesterol more closely than other fluorescent analogs. This technical guide provides an in-depth overview of this compound, its properties, and its applications in studying cholesterol transport, cellular uptake and efflux, and the organization of lipid microdomains.

From a structural standpoint, the hydrophilic NBD fluorophore is positioned at the hydrophilic end of the cholesterol molecule, separated by a C12 linker. This configuration enables the cholesterol moiety to intercalate into lipid bilayers with its natural orientation, leaving the fluorescent tag exposed to the aqueous environment or the membrane interface. This is a significant advantage over analogs like 25-NBD cholesterol, where the fluorophore is attached to the hydrophobic tail, potentially disrupting its interaction with the membrane core. The fluorescence properties of the NBD group, with excitation and emission maxima in the visible spectrum, make it readily detectable using standard fluorescence microscopy and spectroscopy techniques.

Core Properties and Quantitative Data

The utility of this compound as a research tool is underpinned by its specific chemical and photophysical properties. A summary of these key quantitative parameters is provided in the tables below.

Chemical and Physical Properties

| Property | Value | Source |

| Synonyms | 3-C12-NBD Cholesterol, 3-dodecanoyl-NBD Cholesterol | [1] |

| Molecular Formula | C45H70N4O5 | [2] |

| Molecular Weight | 747.1 g/mol | [1] |

| Solubility | Soluble in ethanol (B145695), DMSO, and DMF | [3] |

Photophysical Properties

| Property | Value | Source |

| Excitation Maximum (Ex) | ~465 nm | [4] |

| Emission Maximum (Em) | ~535 nm | [4] |

| Förster Radius (R0) for DPH/C12-NBD-PC pair | ~3.75 nm | [5] |

| Fluorescence Lifetime | Data not readily available for this compound | |

| Quantum Yield | Data not readily available for this compound |

Key Applications and Experimental Protocols

This compound is a versatile probe employed in a variety of cell-based assays to elucidate the mechanisms of cholesterol transport and localization. Below are detailed protocols for two of its primary applications: cholesterol efflux and cellular uptake assays.

Cholesterol Efflux Assay

Cholesterol efflux is the process by which cells, particularly macrophages, remove excess cholesterol to prevent its accumulation, a key step in reverse cholesterol transport and the prevention of atherosclerosis. This compound serves as a fluorescent tracer to quantify this process.

This protocol is adapted for murine macrophage cell lines such as J774.1 or differentiated THP-1 cells.

Materials:

-

J774.1 or THP-1 macrophage cells

-

RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

-

Serum-free RPMI 1640 medium

-

This compound stock solution (in ethanol or DMSO)

-

Equilibration medium (e.g., serum-free RPMI with 0.2% BSA)

-

Cholesterol acceptors (e.g., HDL, ApoA-I)

-

Cell Lysis Buffer

-

96-well tissue culture plates (white, clear bottom for fluorescence reading)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed J774.1 macrophages at a density of approximately 1 x 10^5 cells/well in a 96-well plate and allow them to adhere for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Labeling with this compound:

-

Prepare a labeling medium by diluting the this compound stock solution in serum-free RPMI to a final concentration of 1-5 µg/mL.

-

Gently aspirate the growth medium from the cells and wash once with serum-free RPMI.

-

Add 100 µL of the labeling medium to each well and incubate for 1-4 hours at 37°C, protected from light.

-

-

Equilibration:

-

Aspirate the labeling medium and wash the cells twice with serum-free RPMI.

-

Add 100 µL of equilibration medium to each well and incubate overnight (12-16 hours) at 37°C, protected from light. This allows the fluorescent cholesterol to distribute within the cellular cholesterol pools.

-

-

Cholesterol Efflux:

-

Aspirate the equilibration medium and wash the cells once with serum-free RPMI.

-

Add 100 µL of serum-free RPMI containing the desired cholesterol acceptors (e.g., 50 µg/mL HDL or 10 µg/mL ApoA-I) to the test wells. For a negative control, add serum-free RPMI without acceptors.

-

Incubate for 4-6 hours at 37°C.

-

-

Quantification:

-

After incubation, carefully transfer 80 µL of the supernatant (medium) from each well to a new white, clear-bottom 96-well plate.

-

To the remaining cells in the original plate, add 100 µL of Cell Lysis Buffer and incubate for 30 minutes with gentle shaking.

-

Measure the fluorescence of the supernatant and the cell lysate using a microplate reader with excitation at ~465 nm and emission at ~535 nm.

-

-

Data Analysis:

-

Calculate the percentage of cholesterol efflux using the following formula: % Efflux = [Fluorescence(supernatant) / (Fluorescence(supernatant) + Fluorescence(cell lysate))] x 100

-

Cellular Uptake Assay

This assay measures the uptake of cholesterol from the extracellular environment into cells. This compound is used to track the internalization and intracellular accumulation of cholesterol.

This protocol can be used with various adherent or suspension cell lines.

Materials:

-

Cultured cells of interest

-

Appropriate cell culture medium

-

Serum-free medium

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin (for adherent cells)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. For adherent cells, they can be seeded in multi-well plates or on coverslips for microscopy. Suspension cells can be cultured in flasks.

-

Labeling:

-

Prepare a labeling solution of this compound in serum-free medium at a final concentration of 1-5 µg/mL.

-

Incubate the cells with the labeling solution for the desired time points (e.g., 30 min, 1h, 2h) at 37°C. For microscopy, a shorter incubation time might be preferable to visualize initial uptake events.

-

-

Washing:

-

After incubation, remove the labeling solution and wash the cells three times with cold PBS to remove any non-internalized probe.

-

-

Analysis by Flow Cytometry:

-

For suspension cells, proceed directly to analysis. For adherent cells, detach them using trypsin, neutralize with medium containing serum, and then pellet and resuspend in PBS.

-

Analyze the cell population on a flow cytometer, detecting the NBD fluorescence in the appropriate channel (e.g., FITC channel). The mean fluorescence intensity of the cell population is proportional to the amount of cholesterol uptake.

-

-

Analysis by Fluorescence Microscopy:

-

For cells grown on coverslips, mount them on a slide with a suitable mounting medium.

-

Visualize the cells using a fluorescence microscope with appropriate filter sets for NBD. This allows for the qualitative and semi-quantitative assessment of cholesterol uptake and its subcellular localization.

-

Mandatory Visualizations

Experimental Workflow for Cholesterol Efflux Assay

Caption: Workflow for a cell-based cholesterol efflux assay using this compound.

Principle of Cellular Cholesterol Uptake Assay

Caption: Principle of cellular uptake of this compound from the extracellular medium.

References

An In-depth Technical Guide to 3-NBD-C12 Cholesterol: Excitation and Emission Spectra

This technical guide provides a comprehensive overview of 3-NBD-C12 Cholesterol, a fluorescent analog of cholesterol. It is intended for researchers, scientists, and drug development professionals who are utilizing this probe to investigate lipid metabolism, membrane dynamics, and cholesterol transport. This document details its spectral properties, provides experimental protocols, and visualizes a typical workflow for its application.

Core Properties of NBD-Labeled Cholesterol Analogs

Fluorescently-tagged lipids, such as this compound, are instrumental in studying lipid interactions with proteins, their cellular uptake and utilization, and for developing assays for lipid metabolism.[1] this compound is a derivative of cholesterol tagged with a hydrophilic nitrobenzoxadiazole (NBD) fluorophore.[2][3] The NBD group is attached to the 3β-hydroxyl position of cholesterol via a 12-carbon spacer, which allows the cholesterol moiety to orient correctly within membrane bilayers while the fluorescent tag remains exposed to the aqueous environment.[1][4] This design is intended to better mimic the behavior of natural cholesterol in membranes compared to analogs where the fluorophore is attached at the hydrophobic tail.[1]

The fluorescence of the NBD group is sensitive to its local environment. Its emission maximum is solvent-dependent, increasing with the polarity of the solvent.[5] For instance, when incorporated into cellular membranes, which are more hydrophobic environments, the fluorescence intensity can increase significantly compared to when it is in an aqueous buffer.[6] This property is advantageous for monitoring the movement of the probe from an aqueous medium into cellular membranes or its binding to proteins.[6]

Quantitative Spectral Data

The excitation and emission maxima of NBD-cholesterol analogs can vary slightly depending on the specific analog and the environment. The table below summarizes the key spectral properties for this compound and a related analog for comparison.

| Fluorescent Probe | Excitation Maximum (Ex) | Emission Maximum (Em) | Solvent/Environment |

| This compound | ~465 nm | ~535 nm | General |

| 22-NBD Cholesterol | 472 nm | 540 nm | In DMPC Vesicles |

| 22-NBD Cholesterol | 473 nm | 562 nm | Aqueous Buffer |

| 22-NBD Cholesterol | 473 nm | 530 nm | In the presence of StAR protein |

Data compiled from multiple sources.[2][5][6][7][8]

Experimental Protocols

Preparation of Stock and Working Solutions

Proper handling and preparation of this compound are critical for obtaining reliable and reproducible results.

-

Reconstitution and Solvents : this compound is often supplied as a solid or in a solution of ethanol (B145695).[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][8] To prepare a stock solution, dissolve the compound in the chosen organic solvent. For example, the solubility in DMSO is approximately 0.25 mg/mL and in DMF is around 1 mg/mL.[1]

-

Changing Solvents : If the probe is supplied in ethanol and a different solvent is required, the ethanol can be evaporated under a gentle stream of nitrogen. Immediately after, the desired solvent should be added to reconstitute the probe.[1]

-

Aqueous Working Solutions : For biological experiments requiring aqueous solutions, it is best to dilute the organic stock solution into the aqueous buffer or isotonic saline. It is crucial to ensure that the final concentration of the organic solvent is low enough to not have physiological effects on the cells.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

-

Storage : Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect them from light.[2]

Protocol for a Cell-Based Cholesterol Uptake Assay

This protocol provides a general workflow for measuring cholesterol uptake in cultured cells using this compound. This can be adapted for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.[9]

-

Cell Seeding : Plate cells at an appropriate density in a multi-well plate, ensuring they will not be more than 80% confluent by the end of the assay.[9] Allow the cells to adhere overnight in a 37°C incubator.[9]

-

Labeling with this compound :

-

Prepare a working solution of this compound in a serum-free culture medium. A final concentration of 5 µmol/l to 20 µg/ml is often used.[9][10]

-

Remove the existing medium from the cells and wash them with Phosphate-Buffered Saline (PBS).

-

Add the medium containing this compound to the cells, along with any experimental compounds (e.g., inhibitors or activators of cholesterol transport).

-

Incubate the cells for a period ranging from 4 to 72 hours, depending on the specific experimental goals.[9][10] The uptake of NBD-cholesterol in THP-1 macrophages has been shown to reach a plateau after 4 hours of incubation.[11]

-

-

Measurement of Fluorescence :

-

Microplate Reader : Gently wash the cells with PBS three times to remove any unbound probe.[10] Add an appropriate assay buffer and measure the fluorescence intensity using a microplate reader with filter sets appropriate for NBD (e.g., excitation ~465 nm, emission ~535 nm).[9]

-

Fluorescence Microscopy : After washing, fix the cells (e.g., with formaldehyde) and view them using a fluorescence microscope equipped with a green channel filter set (e.g., 488 nm excitation, 540 nm emission).[12]

-

Flow Cytometry : Collect the cells, wash them, and resuspend them in an assay buffer. Analyze the cell suspension immediately using a flow cytometer, typically with the FITC channel.[9]

-

Visualizations

Experimental Workflow: Cholesterol Uptake Assay

The following diagram illustrates a generalized workflow for a cell-based cholesterol uptake assay using this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Benchchem [benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Mechanism of 3-NBD-C12 Cholesterol in Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-NBD-C12 Cholesterol is a fluorescent analog of cholesterol that has become an invaluable tool for researchers studying the intricate dynamics of cellular membranes. Its unique design, featuring a nitrobenzoxadiazole (NBD) fluorophore attached to the cholesterol backbone via a 12-carbon spacer, allows it to mimic the behavior of endogenous cholesterol while enabling its visualization through fluorescence microscopy and spectroscopy. This guide provides a comprehensive overview of the mechanism of this compound in cellular membranes, including its physicochemical properties, experimental applications, and its role in elucidating complex biological processes.

Core Mechanism: Mimicking Cholesterol in the Lipid Bilayer

The fundamental principle behind the utility of this compound lies in its structural similarity to native cholesterol, allowing it to intercalate into lipid bilayers. The hydrophobic cholesterol moiety anchors the molecule within the membrane, while the hydrophilic NBD fluorophore, positioned at the end of the C12 linker, resides near the membrane-water interface. This orientation is crucial as it minimizes the structural perturbation to the membrane core that can be caused by bulky fluorophores, a common issue with other fluorescent lipid analogs.

The 12-carbon spacer is a key design feature, providing sufficient flexibility for the NBD group to be exposed to the aqueous environment without significantly disrupting the packing of adjacent lipid molecules. This design allows the cholesterol analog to more faithfully report on the properties of the membrane environment.

Quantitative Data Presentation

The following tables summarize key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

| Parameter | Value | Notes |

| Structure | ||

| Chemical Name | 12-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)dodecanoyl cholesterol | - |

| Molecular Formula | C45H70N4O5 | - |

| Molecular Weight | 747.06 g/mol | - |

| Spectroscopic Properties | ||

| Excitation Maximum (λex) | ~465 nm | In ethanol. The exact wavelength can vary slightly depending on the solvent polarity. |

| Emission Maximum (λem) | ~535 nm | In ethanol. The emission spectrum is sensitive to the polarity of the environment, with a blue shift observed in more hydrophobic environments. |

| Solubility | ||

| Ethanol | ~1 mg/mL | Supplied as a solution in ethanol. |

| DMSO | ~0.25 mg/mL | Can be used to prepare stock solutions. |

| DMF | ~1 mg/mL | Can be used to prepare stock solutions. |

| Parameter | Liquid-disordered (Ld) Phase (e.g., DOPC) | Liquid-ordered (Lo) Phase (e.g., DPPC:Cholesterol) | Notes |

| Partition Coefficient (Kp) | Preferential Partitioning | Lower Preference | This compound exhibits a preference for the more fluid Ld phase over the more rigid Lo phase. The presence of the NBD fluorophore and the C12 linker can disfavor its incorporation into the tightly packed Lo domains. A comparative study has shown that the shorter C6-NBD-Cholesterol analog has a higher preference for the Lo phase.[4] |

| Fluorescence Lifetime (τ) | ~2-4 ns | ~5-7 ns | The fluorescence lifetime of the NBD fluorophore is sensitive to the local environment. A shorter lifetime is typically observed in the more polar and dynamic Ld phase, while a longer lifetime is indicative of the more rigid and less hydrated environment of the Lo phase. |

| Rotational Correlation Time (φ) | Shorter | Longer | The rotational mobility of the NBD fluorophore is higher in the Ld phase, resulting in a shorter rotational correlation time. In the more viscous Lo phase, rotational motion is more restricted. |

| Fluorescence Self-Quenching | Concentration-dependent | Less pronounced | At high local concentrations in the Ld phase, the NBD fluorophores can undergo self-quenching, leading to a decrease in fluorescence intensity. This effect is less significant in the Lo phase where the probe is less concentrated. |

Experimental Protocols

Sample Preparation for Fluorescence Microscopy

Objective: To label live cells with this compound for visualization of its subcellular distribution.

Materials:

-

This compound stock solution (1 mg/mL in ethanol)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Adherent cells cultured on glass-bottom dishes or coverslips

Protocol:

-

Prepare Labeling Solution: a. Prepare a 1% (w/v) BSA solution in HBSS. b. Dilute the this compound stock solution into the BSA solution to a final concentration of 5-10 µM. The BSA helps to solubilize the cholesterol analog and facilitate its delivery to the cells. c. Incubate the mixture for 15-30 minutes at 37°C to allow for the formation of the cholesterol-BSA complex.

-

Cell Labeling: a. Wash the cultured cells twice with pre-warmed HBSS. b. Incubate the cells with the this compound-BSA complex solution for 30-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type.

-

Washing and Imaging: a. Remove the labeling solution and wash the cells three times with pre-warmed HBSS. b. Add fresh, pre-warmed imaging buffer to the cells. c. Proceed with imaging on a fluorescence microscope equipped with a suitable filter set for NBD (e.g., excitation ~470/40 nm, emission ~525/50 nm).

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To measure the lateral diffusion dynamics of this compound in the plasma membrane.

Materials:

-

Cells labeled with this compound as described above.

-

Confocal laser scanning microscope with FRAP capabilities.

Protocol:

-

Image Acquisition Setup: a. Mount the labeled cells on the microscope stage and bring the plasma membrane into focus. b. Use a low laser power to acquire a pre-bleach image of the region of interest (ROI).

-

Photobleaching: a. Define a small ROI (e.g., a circular or rectangular area) on the plasma membrane. b. Use a high-intensity laser beam to photobleach the NBD fluorescence within the ROI. The bleaching time should be short to minimize phototoxicity.

-

Post-Bleach Imaging: a. Immediately after bleaching, acquire a time-lapse series of images of the ROI at a low laser power to monitor the recovery of fluorescence as unbleached this compound molecules diffuse into the bleached area.

-

Data Analysis: a. Measure the fluorescence intensity within the bleached ROI over time. b. Correct for photobleaching during image acquisition by monitoring the fluorescence intensity in a non-bleached control region. c. Fit the corrected fluorescence recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient of this compound.

Förster Resonance Energy Transfer (FRET) Microscopy

Objective: To investigate the proximity between this compound and a fluorescently labeled membrane protein.

Materials:

-

Cells co-expressing a fluorescent protein (e.g., mCherry) fused to a protein of interest that is hypothesized to interact with cholesterol.

-

Cells labeled with this compound (donor fluorophore).

-

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive detector).

Protocol:

-

Sample Preparation: a. Prepare cells co-labeled with the donor (this compound) and acceptor (e.g., mCherry-protein) fluorophores.

-

Image Acquisition: a. Acquire three images of the same field of view using different filter sets: i. Donor channel: Excite at the donor's excitation wavelength (~465 nm) and collect emission at the donor's emission wavelength (~535 nm). ii. Acceptor channel: Excite at the acceptor's excitation wavelength (~587 nm) and collect emission at the acceptor's emission wavelength (~610 nm). iii. FRET channel: Excite at the donor's excitation wavelength (~465 nm) and collect emission at the acceptor's emission wavelength (~610 nm).

-

Data Analysis: a. Correct for background fluorescence and spectral bleed-through. b. Calculate the FRET efficiency using established algorithms (e.g., sensitized emission or acceptor photobleaching FRET). A high FRET efficiency indicates close proximity (<10 nm) between this compound and the labeled protein, suggesting a potential interaction.

Mandatory Visualizations

Caption: Experimental workflow for using this compound.

Caption: Orientation of this compound in the membrane.

Application in Studying Cholesterol-Dependent Signaling Pathways

Cholesterol is a critical regulator of membrane organization, leading to the formation of specialized microdomains known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and serve as platforms for the assembly of signaling complexes. This compound can be used to study the role of cholesterol in these signaling pathways.

Case Study: Ebola Virus Entry

The entry of the Ebola virus into host cells is a complex process that is dependent on the presence of cholesterol in the endosomal membranes. The viral glycoprotein (B1211001) (GP) mediates fusion between the viral and endosomal membranes, a step that requires the host protein Niemann-Pick C1 (NPC1), a cholesterol transporter.

Experimental Approach using this compound:

-

Visualize Cholesterol Accumulation: Cells can be treated with agents that mimic the cholesterol accumulation seen in Niemann-Pick type C disease, and this compound can be used to visualize the altered cholesterol distribution in endosomes.

-

Monitor Co-localization: The co-localization of fluorescently labeled Ebola virus particles with this compound in endosomes can be monitored using live-cell imaging. This can provide insights into whether the virus is targeted to cholesterol-rich domains.

-

FRET to Detect Proximity: FRET microscopy can be employed to determine if the viral GP comes into close proximity with this compound during the fusion process.

Caption: Role of cholesterol in Ebola virus entry.

Conclusion

This compound is a powerful and versatile tool for investigating the complex role of cholesterol in cellular membranes. Its ability to mimic native cholesterol, combined with its favorable fluorescent properties, makes it suitable for a wide range of applications, from studying basic membrane biophysics to dissecting intricate signaling pathways. By understanding its mechanism and employing the appropriate experimental approaches, researchers can continue to unravel the critical functions of cholesterol in health and disease.

References

- 1. Intelligent fluorescence image analysis of giant unilamellar vesicles using convolutional neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence lifetime distributions of diphenylhexatriene-labeled phosphatidylcholine as a tool for the study of phospholipid-cholesterol interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring cholesterol organization in membranes at low concentrations utilizing the wavelength-selective fluorescence approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Use of 3-NBD-C12 Cholesterol in the Study of Cholesterol Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an indispensable structural component of mammalian cell membranes, plays a critical role in maintaining membrane fluidity, permeability, and the formation of specialized membrane microdomains known as lipid rafts. These rafts are dynamic assemblies of cholesterol, sphingolipids, and specific proteins that serve as platforms for cellular signaling and protein trafficking. Dysregulation of cholesterol metabolism is implicated in numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Consequently, the ability to visualize and track cholesterol movement within and between cells is paramount for understanding its physiological and pathological roles.

This technical guide focuses on 3-NBD-C12 Cholesterol, a fluorescent analog of cholesterol, and its application in studying cholesterol metabolism. The nitrobenzoxadiazole (NBD) fluorophore attached to the cholesterol molecule via a 12-carbon linker allows for the direct visualization of its transport and localization in living cells and model membranes. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and its application in investigating cellular cholesterol dynamics, including uptake, efflux, and its role in lipid raft-mediated signaling pathways.

Properties of this compound

This compound is a valuable tool for researchers due to its fluorescent properties that allow for sensitive detection in various biological assays. Its key characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C46H72N4O5 | [1] |

| Molecular Weight | 761.08 g/mol | [1] |

| Excitation Wavelength (Ex) | ~465 nm | [1] |

| Emission Wavelength (Em) | ~535 nm | [1] |

| Appearance | Orange solid | |

| Solubility | Soluble in ethanol, DMSO, and DMF |

Key Applications in Cholesterol Metabolism Research

This compound serves as a powerful probe in several key areas of cholesterol metabolism research:

-

Cellular Cholesterol Uptake and Trafficking: The fluorescent tag enables the real-time visualization and quantification of cholesterol uptake by cells, as well as its subsequent transport to various intracellular organelles.

-

Cholesterol Efflux and Reverse Cholesterol Transport: It is widely used to measure the efflux of cholesterol from cells to extracellular acceptors like high-density lipoprotein (HDL), a critical step in reverse cholesterol transport. This process is mediated by ATP-binding cassette (ABC) transporters such as ABCA1 and ABCG1.

-

Lipid Raft Dynamics and Signaling: By observing the localization of this compound, researchers can gain insights into the structure and function of lipid rafts. It can be used to study the co-localization of specific proteins within these domains and how cholesterol influences signaling cascades, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Experimental Protocols

The following sections provide detailed protocols for the most common applications of this compound.

Cellular Cholesterol Uptake and Localization by Microscopy

This protocol describes how to label cells with this compound for visualization of its uptake and subcellular localization using fluorescence microscopy.

Materials:

-

This compound

-

Ethanol (for stock solution)

-

Mammalian cell line of interest (e.g., Jurkat, Huh-7, or primary cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glass-bottom dishes or coverslips for microscopy

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips at a density that will result in 70-80% confluency at the time of the experiment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

-

Preparation of this compound Labeling Solution:

-

Cell Labeling:

-

Wash the cells twice with warm PBS.

-

Remove the PBS and add the this compound labeling solution to the cells.

-

Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.[2] The optimal incubation time may vary depending on the cell type and experimental question.

-

-

Imaging:

-

After incubation, gently wash the cells twice with warm PBS to remove unincorporated probe.

-

Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.

-

Visualize the cells using a fluorescence microscope with a filter set appropriate for NBD (excitation ~488 nm, emission ~535 nm).

-

Quantitative Analysis of Cholesterol Uptake by Flow Cytometry

This protocol provides a method for quantifying the uptake of this compound in a cell population using flow cytometry.

Materials:

-

Cells labeled with this compound (from Protocol 1)

-

FACS tubes or 96-well V-bottom plates

-

Cell scraper (for adherent cells)

-

Centrifuge

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Harvesting:

-

For suspension cells, gently collect the cells into FACS tubes.

-

For adherent cells, detach the cells using a cell scraper or a gentle dissociation reagent.

-

Transfer the cells to FACS tubes.

-

-

Washing:

-

Centrifuge the cells at 250 x g for 5 minutes.

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 100-500 µL of PBS or a suitable assay buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer immediately.

-

Use the FL1 (FITC) channel to detect the NBD fluorescence.

-

Gate on the live cell population based on forward and side scatter properties.

-

Record the mean fluorescence intensity (MFI) of the cell population as a measure of this compound uptake.

-

Cholesterol Efflux Assay

This protocol details a method to measure the efflux of this compound from cells to extracellular acceptors like HDL or Apolipoprotein A-I (ApoA-I).

Materials:

-

THP-1 monocytes

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

Ethanol

-

Serum-free RPMI-1640 medium

-

High-density lipoprotein (HDL) or Apolipoprotein A-I (ApoA-I)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Differentiation of THP-1 Macrophages:

-

Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Differentiate the monocytes into macrophages by adding 100 nM PMA to the culture medium and incubating for 48-72 hours.

-

-

Labeling with this compound:

-

Prepare a 2 mM stock solution of this compound in ethanol.

-

Dilute the stock solution in RPMI-1640 with 10% FBS to a final concentration of 5 µM.

-

Wash the differentiated macrophages twice with PBS.

-

Add the 5 µM this compound labeling medium to the cells and incubate for 4 hours at 37°C.

-

-

Cholesterol Efflux:

-

After labeling, wash the cells three times with PBS.

-

Add serum-free RPMI-1640 medium containing the desired concentration of HDL or ApoA-I to the cells.

-

Incubate for 4-24 hours at 37°C to allow for cholesterol efflux.

-

-

Quantification of Efflux:

-

After the efflux period, carefully collect the supernatant (medium) from each well.

-

Lyse the cells remaining in the wells with a suitable lysis buffer.

-

Measure the fluorescence intensity of the supernatant and the cell lysate using a fluorescence plate reader (Ex: 485 nm, Em: 535 nm).

-

Calculate the percentage of cholesterol efflux using the following formula:

-

% Efflux = [Fluorescence(medium) / (Fluorescence(medium) + Fluorescence(cell lysate))] x 100

-

-

Visualization of Lipid Rafts and Protein Co-localization

This protocol describes how to use this compound to visualize lipid rafts and assess the co-localization of a protein of interest within these domains.

Materials:

-

Cells expressing the protein of interest (e.g., EGFR)

-

This compound

-

Primary antibody against the protein of interest

-

Secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Texas Red)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Confocal microscope

Procedure:

-

Cell Labeling with this compound:

-

Label the cells with this compound as described in Protocol 1.

-

-

Immunofluorescence Staining:

-

After labeling, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if the protein of interest is intracellular).

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Confocal Microscopy:

-

Mount the coverslips on microscope slides with a suitable mounting medium.

-

Image the cells using a confocal microscope.

-

Acquire images in the NBD channel (green) and the channel for the secondary antibody fluorophore (e.g., red for Texas Red).

-

Analyze the images for co-localization of the this compound and the protein of interest. Co-localization will appear as yellow in the merged image.

-

Data Presentation

The following tables summarize key quantitative data for the experimental protocols described above.

Table 1: this compound Concentrations for Cellular Assays

| Assay | Cell Type | Stock Solution | Working Concentration | Incubation Time | Reference |

| Microscopy/Uptake | Jurkat, Huh-7 | 1 mg/mL in Ethanol | 20 µg/mL in serum-free medium | 24-72 hours | [2] |

| Flow Cytometry | Jurkat | 1 mg/mL in Ethanol | 20 µg/mL in serum-free medium | 24-72 hours | |

| Cholesterol Efflux | THP-1 macrophages | 2 mM in Ethanol | 5 µM in RPMI + 10% FBS | 4 hours (labeling) |

Table 2: Typical Parameters for Fluorescence Detection

| Detection Method | Excitation Wavelength | Emission Wavelength | Filter Set |

| Fluorescence Microscopy | ~488 nm | ~535 nm | FITC/GFP |

| Flow Cytometry | 488 nm | ~530 nm (e.g., 530/30 BP) | FL1 (FITC) |

| Plate Reader | ~485 nm | ~535 nm | N/A |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Caption: Cellular uptake and intracellular trafficking pathway of this compound.

Caption: Cholesterol efflux mediated by ABCA1 and ABCG1 transporters.

Caption: Model of EGFR signaling organized within a cholesterol-rich lipid raft.

Caption: General experimental workflow for studying cholesterol metabolism with this compound.

Conclusion

This compound has proven to be a versatile and indispensable tool for investigating the complex processes of cholesterol metabolism. Its favorable fluorescent properties allow for both qualitative and quantitative assessments of cholesterol uptake, trafficking, and efflux in a variety of cell types and experimental systems. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this fluorescent cholesterol analog in their studies. By enabling the visualization of cholesterol dynamics at the cellular and subcellular levels, this compound will continue to contribute to a deeper understanding of cholesterol homeostasis and its role in health and disease, ultimately aiding in the development of novel therapeutic strategies.

References

- 1. (n-3) PUFA alter raft lipid composition and decrease epidermal growth factor receptor levels in lipid rafts of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid rafts, KCa/ClCa/Ca2+ channel complexes and EGFR signaling: Novel targets to reduce tumor development by lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Intracellular Trafficking Dynamics with 3-NBD-C12 Cholesterol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 3-Dodecanoyl-NBD-Cholesterol (3-NBD-C12 Cholesterol), a fluorescent analog of cholesterol, for studying intracellular cholesterol trafficking. This document details the properties of this compound, experimental protocols for its use, and quantitative data on its trafficking dynamics. Furthermore, it illustrates key cellular pathways and experimental workflows using detailed diagrams.

Introduction to this compound

Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and function.[1] Its intracellular transport is a tightly regulated process, and dysregulation is associated with numerous diseases, including atherosclerosis and Niemann-Pick type C (NPC) disease.[2][3] Studying the intricate trafficking pathways of cholesterol has been a long-standing challenge due to the difficulty of tracking this molecule in situ.[4]

Fluorescently labeled cholesterol analogs have emerged as powerful tools to visualize and quantify cholesterol dynamics within living cells.[5][6] Among these, this compound has gained attention as a valuable probe. It consists of a cholesterol molecule with a hydrophilic 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to the 3-hydroxyl group via a 12-carbon spacer.[7] This design allows the cholesterol moiety to properly orient within the membrane bilayer while the NBD tag remains at the membrane-water interface, minimizing perturbations to the cholesterol molecule's behavior.[7] The NBD fluorophore has excitation and emission maxima of approximately 465 nm and 535 nm, respectively, making it suitable for standard fluorescence microscopy and flow cytometry.[8]

Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-Dodecanoyl-NBD-Cholesterol | [8] |

| Synonyms | 3-C12-NBD-Cholesterol | [7] |

| Molecular Formula | C45H70N4O5 | [7] |

| Molecular Weight | 747.1 g/mol | [7] |

| Excitation Maximum | ~465 nm | [8] |

| Emission Maximum | ~535 nm | [8] |

| Appearance | Solution in ethanol | [7] |

| Storage | -20°C | [8] |

Experimental Protocols

Cellular Uptake of this compound

This protocol describes a general method for measuring the uptake of this compound by cultured cells.

Materials:

-

This compound

-

Cell line of interest (e.g., HepG2, Caco-2, THP-1 macrophages)[5][6][9]

-

Serum-free cell culture medium[2]

-

Phosphate-buffered saline (PBS)[5]

-

Black, clear-bottom 96-well plates (for plate reader) or other suitable culture vessels[5]

-

Fluorescence plate reader, fluorescence microscope, or flow cytometer[5]

Procedure:

-

Cell Plating: Seed cells in a suitable culture vessel to achieve 70-80% confluency on the day of the experiment.[5]

-

Preparation of Labeling Solution: Prepare a working solution of this compound in serum-free culture medium. A common final concentration is 1-5 µg/mL.[5]

-

Cell Labeling: Remove the culture medium from the cells and wash once with PBS. Add the this compound labeling solution to the cells.[5]

-

Incubation: Incubate the cells at 37°C for a desired period (e.g., 1-4 hours).[5][6]

-

Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove any unbound probe.[5]

-

Quantification:

-

Fluorescence Plate Reader: Add PBS to each well and measure the fluorescence at Ex/Em = 485/535 nm.[5]

-

Fluorescence Microscopy: Image the cells using appropriate filter sets for NBD (e.g., FITC/GFP channel).[2]

-

Flow Cytometry: Detach the cells (if adherent), resuspend in PBS or a suitable buffer, and analyze using the FL1 (FITC) channel.[2]

-

Cholesterol Efflux Assay

This protocol outlines a method to measure the efflux of this compound from cells to an acceptor molecule, such as Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL).[6][10]

Materials:

-

Cells labeled with this compound (as described in Protocol 3.1)

-

Serum-free medium

-

Cholesterol acceptor (e.g., ApoA-I or HDL)[6]

-

96-well black plates[10]

-

Cell lysis buffer (e.g., 0.1% Triton X-100)[10]

-

Fluorescence plate reader[10]

Procedure:

-

Cell Labeling and Equilibration: Label cells with this compound as described previously. After labeling, incubate the cells in serum-free medium for an equilibration period (e.g., 18 hours).[10]

-

Efflux Stimulation: Remove the equilibration medium and add serum-free medium containing the cholesterol acceptor (e.g., ApoA-I). Incubate for a defined period (e.g., 2-6 hours).[10][11]

-

Sample Collection:

-

Cell Lysis: Add cell lysis buffer to the washed cells and incubate for 20 minutes to lyse the cells. Transfer the cell lysate to a separate well of a 96-well black plate.[10]

-

Quantification: Measure the fluorescence of the supernatant and the cell lysate using a fluorescence plate reader (Ex/Em = 485/535 nm).[11]

-

Calculation: The percentage of cholesterol efflux is calculated as: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) x 100%.

Quantitative Data on this compound Trafficking

The following tables summarize quantitative data from various studies on the intracellular trafficking of NBD-cholesterol.

Table 4.1: Inhibition of NBD-Cholesterol Uptake

| Cell Type | Inhibitor | Inhibitor Concentration | % Inhibition | Reference |

| PC-3 | Filipin | 5 µg/mL | ~50% | [1] |

| PC-3 | Filipin | 10 µg/mL | ~70% | [1] |

| PC-3 | Nocodazole | 10 µg/mL | ~15% | [1] |

| PC-3 | Nocodazole | 15 µg/mL | ~25% | [1] |

| Caco-2 | Parthenolide | 5 µM | Not specified, significant decrease | [9] |

| Caco-2 | Parthenolide | 10 µM | Not specified, significant decrease | [9] |

| Caco-2 | Parthenolide | 20 µM | Not specified, significant decrease | [9] |

| HepG2 | Parthenolide | 5 µM | Not specified, significant decrease | [9] |

| HepG2 | Parthenolide | 10 µM | Not specified, significant decrease | [9] |

| HepG2 | Parthenolide | 20 µM | Not specified, significant decrease | [9] |

Table 4.2: Correlation of NBD-Cholesterol Efflux with [3H]-Cholesterol Efflux

| Cell Type | Acceptor | R² Value | Reference |

| THP-1 macrophages | HDL | 0.876 | [6] |

| THP-1 macrophages | ApoA-I | 0.837 | [6] |

| Human PBMCs | HDL | 0.887 | [6] |

| Human PBMCs | ApoA-I | 0.872 | [6] |

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of cholesterol trafficking and experimental design.

Caption: Intracellular cholesterol uptake and trafficking pathway.

Caption: Experimental workflow for cholesterol efflux assay.

Caption: Logical workflow for an inhibitor study.

Conclusion

This compound is a versatile and valuable fluorescent probe for investigating the complex dynamics of intracellular cholesterol trafficking. Its favorable photophysical properties and structural design that mimics native cholesterol allow for detailed visualization and quantification of cholesterol uptake, transport between organelles, and efflux. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute robust studies aimed at understanding cholesterol homeostasis and identifying potential therapeutic targets for cholesterol-related diseases. The provided diagrams offer a clear visual representation of the intricate pathways and experimental workflows involved in this field of research.

References

- 1. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Defective cholesterol trafficking in Niemann-Pick C-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Immunomart [immunomart.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]

Visualizing Lipid Droplets: An In-depth Technical Guide to 3-NBD-C12 Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology, the visualization and quantification of lipid droplets (LDs) have become paramount for understanding cellular metabolism, signaling, and the pathogenesis of various diseases. Among the arsenal (B13267) of fluorescent probes available for this purpose, 3-NBD-C12 Cholesterol has emerged as a valuable tool for researchers. This in-depth technical guide provides a comprehensive overview of this compound, its application in lipid droplet visualization, detailed experimental protocols, and its role in drug discovery and development.

This compound is a fluorescent cholesterol analog. It consists of a cholesterol molecule linked to a nitrobenzoxadiazole (NBD) fluorophore via a 12-carbon spacer. This unique structure allows it to mimic the behavior of natural cholesterol, incorporating into cellular membranes and lipid droplets. The NBD fluorophore exhibits environmentally sensitive fluorescence, making it an excellent reporter for changes in the lipid environment.

Core Properties and Mechanism of Action

This compound functions by integrating its cholesterol moiety into the phospholipid monolayer of lipid droplets and cellular membranes. The NBD group, being sensitive to the polarity of its surroundings, exhibits enhanced fluorescence in the hydrophobic core of lipid droplets compared to the more aqueous environment of the cytoplasm. This property allows for the specific visualization of lipid droplets with a high signal-to-noise ratio.

Data Presentation: Properties of this compound

For clarity and easy comparison, the key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C45H70N4O5 | |

| Molecular Weight | 747.06 g/mol | |

| Excitation Maximum (λex) | ~465 nm | |

| Emission Maximum (λem) | ~535 nm | |

| Solubility | Soluble in DMSO, ethanol, and chloroform | |

| Appearance | Yellow to orange solid |

Comparative Analysis: this compound vs. Other Lipid Droplet Stains

The choice of a fluorescent probe for lipid droplet analysis is critical and depends on the specific experimental needs. Below is a comparative summary of this compound and another commonly used lipid droplet stain, Nile Red.

| Feature | This compound | Nile Red |

| Mechanism | Cholesterol analog, incorporates into LDs | Solvatochromic dye, partitions into neutral lipids |

| Excitation (nm) | ~465 | 450-500 (in lipid environment) |

| Emission (nm) | ~535 | >528 (yellow-gold in lipid droplets) |

| Live Cell Imaging | Yes | Yes |

| Fixable | Yes | Yes |

| Specificity | High for cholesterol-rich domains and LDs | High for neutral lipids, can also stain other hydrophobic structures |

| Photostability | Moderate | Moderate to high |

| Quantitative Analysis | Suitable for quantitative analysis of cholesterol-containing LDs | Widely used for quantitative analysis of total neutral lipid content |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Lipid Droplets with this compound

This protocol outlines the steps for staining and visualizing lipid droplets in live cultured cells using this compound.

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

-

Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µg/mL. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may need to be optimized.

-

Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (Excitation: ~465 nm, Emission: ~535 nm).

Protocol 2: High-Content Screening Assay for Lipid Droplet Modulation

This protocol provides a framework for a high-content screening (HCS) assay to identify compounds that modulate lipid droplet formation using this compound.

Materials:

-

This compound

-

Cell line of interest (e.g., HepG2 for studying steatosis)

-

96- or 384-well clear-bottom imaging plates

-

Compound library

-

Automated liquid handling system

-

High-content imaging system

Procedure:

-

Cell Plating: Seed cells into 96- or 384-well imaging plates at an optimal density to ensure they are in a logarithmic growth phase during treatment.

-

Compound Treatment: Treat cells with the compound library at various concentrations for a predetermined period (e.g., 24-48 hours) to induce or inhibit lipid droplet formation.

-

Staining: Add this compound to each well at a final concentration of 1-5 µg/mL and incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells with PBS using an automated plate washer.

-

Imaging: Acquire images using a high-content imaging system with appropriate filter sets for NBD and a nuclear counterstain (e.g., Hoechst 33342).

-

Image Analysis: Use image analysis software to quantify the number, size, and intensity of lipid droplets per cell. Normalize the data to the number of cells (nuclei count).

-

Hit Identification: Identify compounds that significantly alter lipid droplet parameters compared to vehicle-treated controls.

Mandatory Visualizations

Signaling Pathway: Lipid Droplet Dynamics in mTOR Signaling

The Cellular Journey of a Fluorescent Cholesterol Mimic: An In-depth Technical Guide to 3-NBD-C12 Cholesterol

For researchers, scientists, and drug development professionals, understanding the intricate pathways of cholesterol uptake and distribution within a cell is paramount. This technical guide delves into the cellular dynamics of 3-NBD-C12 Cholesterol, a fluorescently tagged analog that serves as a powerful tool to illuminate these processes. By mimicking native cholesterol, this probe offers a window into the mechanisms of cellular entry, intracellular trafficking, and final destination, providing critical insights for the development of novel therapeutic delivery systems.

Introduction to this compound

This compound is a derivative of cholesterol where the hydrophilic nitrobenzoxadiazole (NBD) fluorophore is attached to the 3-hydroxyl group via a 12-carbon spacer.[1] This specific design allows the cholesterol moiety to insert into cellular membranes, closely mimicking the behavior of endogenous cholesterol.[1] The NBD tag, with an excitation maximum of approximately 465 nm and an emission maximum of around 535 nm, enables real-time visualization of its movement within living cells using fluorescence microscopy and quantification through techniques like flow cytometry.[2][3] Its utility extends to studying cholesterol metabolism, membrane dynamics, and the efficacy of cholesterol-based drug delivery systems.[3][4][5]

Cellular Uptake of this compound

The entry of this compound into cells is a rapid process that can be observed within minutes of incubation.[6] Studies have shown that its uptake is both concentration- and time-dependent, reaching a plateau after approximately 4 hours in THP-1 macrophages.[7] The primary mechanism of internalization appears to be a non-endocytic, caveolae-mediated pathway.[6] This is supported by experiments where inhibition of caveolae function significantly reduces the uptake of the fluorescent cholesterol analog.[6]

Quantitative Analysis of Cellular Uptake

The following table summarizes key quantitative findings related to the cellular uptake of NBD-cholesterol from various studies. It is important to note that experimental conditions such as cell type, delivery vehicle (e.g., liposomes), and concentration can influence the rate and extent of uptake.

| Parameter | Cell Type | Condition | Result | Citation |

| Time to Initial Detection | PC-3 | 50 µM NBD-cholesterol liposomes | 5 minutes | [6] |

| Uptake Inhibition (Filipin) | PC-3 | Pre-treatment with 10 µg/mL filipin | 70% inhibition of NBD-cholesterol internalization | [6] |

| Uptake Inhibition (Nocodazole) | PC-3 | Pre-treatment with 15 µg/mL nocodazole | 25% inhibition of NBD-cholesterol internalization | [6] |

| Uptake Saturation | THP-1 macrophages | Incubation with NBD-cholesterol | Plateau reached after 4 hours | [7] |

Intracellular Distribution and Trafficking

Once inside the cell, this compound is not stagnant. It undergoes dynamic trafficking to various organelles. Initially, a diffuse cytoplasmic and perinuclear staining is observed, which is followed by the appearance of highly fluorescent puncta identified as lipid droplets, the primary storage sites for neutral lipids.[6] The distribution is rapid, with the fluorescent analog reaching intracellular organelles without accumulating in the nucleus.[7]

Studies comparing the trafficking of NBD-cholesterol with other lipid analogs have revealed that the position of the fluorescent tag can influence the rate of transport. Analogs with the fluorophore on the tail, like NBD-cholesterol, are transported faster than those with the tag on the head group.[6]

Organellar Localization

The table below outlines the observed localization of NBD-cholesterol within different cellular compartments.

| Organelle | Observation | Citation |

| Cytoplasm | Early, diffuse staining | [6] |

| Perinuclear Region | Early localization | [6] |

| Lipid Droplets | Accumulation in highly fluorescent spots over time | [6] |

| Nucleus | Excluded from the nucleus | [7] |

| Lysosomes | No significant colocalization observed, suggesting a non-lysosomal pathway.[8] | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide an overview of key experimental protocols for studying the cellular uptake and distribution of this compound.

Preparation of this compound Stock Solution

-

Dissolution: Dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution (e.g., 10 mM).[9]

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[2]

Labeling Cells with this compound

-

Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., 24-well plate, glass-bottom dish) and allow them to adhere overnight.[10]

-

Starvation (Optional): To upregulate cholesterol uptake pathways, cells can be starved of lipids by incubating them in a medium containing lipoprotein-deficient serum (LPDS) for 24 hours prior to the experiment.[10]

-

Labeling: Prepare a working solution of this compound by diluting the stock solution in a serum-free medium or a buffer like phosphate-buffered saline (PBS) to the desired final concentration (e.g., 10 µM).[9]

-

Incubation: Remove the culture medium from the cells and add the this compound working solution. Incubate the cells for the desired time period (e.g., 5 minutes to 4 hours) at 37°C.[6][7]

Live Cell Imaging using Confocal Microscopy

-

Washing: After incubation, wash the cells twice with PBS to remove any unbound fluorescent probe.[11]

-

Imaging: Immediately image the live cells using a confocal microscope equipped with the appropriate filter sets for NBD (Excitation: ~465 nm, Emission: ~535 nm).[8] Time-lapse imaging can be performed to track the dynamic movement of the probe.[12]

Quantitative Analysis using Flow Cytometry

-

Cell Detachment: Following the labeling and washing steps, detach the cells from the culture vessel using a non-enzymatic cell dissociation solution or trypsin.[6]

-

Resuspension: Resuspend the cells in PBS or a suitable buffer for flow cytometry.

-

Analysis: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized this compound.[13]

Visualizing Cellular Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Cellular Uptake and Trafficking Pathway of this compound

Caption: Cellular uptake and distribution of this compound.

Experimental Workflow for Live Cell Imaging

Caption: Workflow for visualizing this compound in live cells.

Experimental Workflow for Flow Cytometry Analysis

Caption: Workflow for quantifying this compound uptake via flow cytometry.

Conclusion

This compound has proven to be an invaluable tool for dissecting the complex mechanisms of cellular cholesterol transport. Its ability to mimic native cholesterol, coupled with its fluorescent properties, allows for detailed spatial and temporal tracking within living cells. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this powerful probe in their studies of cholesterol metabolism, membrane biology, and the development of targeted drug delivery systems. The non-lysosomal, caveolae-mediated uptake pathway highlighted by studies with this analog opens exciting avenues for designing delivery vehicles that can bypass degradative pathways and efficiently deliver therapeutic payloads to their intracellular targets.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. mdpi.com [mdpi.com]

- 5. crodapharma.com [crodapharma.com]

- 6. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of fluorescent NBD‑cholesterol efflux in THP‑1‑derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Cell-Based, High-Throughput Screening Assay for Cholesterol Efflux Using a Fluorescent Mimic of Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Lipid-Protein Interactions with 3-NBD-C12 Cholesterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is an indispensable component of mammalian cell membranes, playing a critical role in maintaining membrane structure, fluidity, and the function of membrane-associated proteins.[1] The intricate interplay between cholesterol and proteins governs numerous cellular processes, from signal transduction to intracellular trafficking.[2][3] Understanding these lipid-protein interactions is paramount for deciphering cellular function and for the development of novel therapeutics. 3-dodecanoyl-NBD-Cholesterol (3-NBD-C12 Cholesterol) has emerged as a powerful tool in this field. It is a fluorescent cholesterol analog where the hydrophilic 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached to the 3β-hydroxyl group of cholesterol via a 12-carbon spacer.[4] This design allows the cholesterol moiety to orient naturally within the membrane bilayer, while the NBD reporter group resides near the membrane surface, minimizing perturbation of the cholesterol backbone's interactions.[4] The NBD fluorophore's sensitivity to its microenvironment makes it an excellent probe for investigating molecular binding and cellular dynamics.[5]

This technical guide provides an in-depth overview of the core principles and methodologies for using this compound to study lipid-protein interactions. It includes detailed experimental protocols, quantitative data from key studies, and visual workflows to aid researchers in applying these techniques.

Physicochemical Properties of this compound

A clear understanding of the probe's properties is essential for designing and interpreting experiments.

| Property | Value | Reference |

| Molecular Formula | C45H70N4O5 | MedchemExpress[1] |

| Molecular Weight | 747.1 g/mol | MedchemExpress[1] |

| Excitation Maximum (λex) | ~465 nm | MedchemExpress[1] |

| Emission Maximum (λem) | ~535 nm | MedchemExpress[1] |

| Appearance | Solution in ethanol | Interchim[4] |

| Solubility | ~1 mg/ml in DMF; ~0.25 mg/ml in DMSO | Interchim[4] |

Key Experimental Techniques & Protocols

Several powerful biophysical techniques leverage the fluorescent properties of this compound to provide quantitative and qualitative data on lipid-protein interactions.

Fluorescence Quenching Assays

Principle: Fluorescence quenching is the decrease in fluorescence intensity due to a variety of molecular interactions with a quencher molecule. When this compound is bound to a protein, it may be shielded from the aqueous environment. By using a water-soluble quencher like potassium iodide (KI), the degree of protection, and thus the binding, can be quantified. The data is typically analyzed using the Stern-Volmer equation.[6]

Workflow for Fluorescence Quenching Assay

Caption: Workflow for a Stern-Volmer fluorescence quenching experiment.

Detailed Experimental Protocol:

-

Reagent Preparation:

-

Prepare a solution of the protein of interest (e.g., 2 µM) in a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4).

-

Prepare a stock solution of this compound in ethanol. The final concentration in the assay should be determined empirically but is often in the nanomolar range.

-

Prepare a concentrated stock solution of the aqueous quencher (e.g., 2.5 M Potassium Iodide (KI) with 1 mM Na2S2O3 to prevent I3- formation).[6]

-

-

Binding Reaction:

-

In a quartz cuvette, mix the protein solution with this compound to achieve the desired final concentrations.

-

Incubate the mixture to allow for binding to reach equilibrium (e.g., 15-30 minutes at room temperature).

-

-

Fluorescence Measurement:

-

Place the cuvette in a fluorometer. Set the excitation wavelength to ~465 nm and the emission wavelength to ~535 nm.

-

Record the initial fluorescence intensity (F₀).

-

-

Quenching Titration:

-

Add small aliquots of the KI stock solution to the cuvette.

-

Mix gently and incubate for 2 minutes in the dark to allow for equilibration before each measurement.[6]

-

Record the fluorescence intensity (F) after each addition.

-

-

Data Analysis:

-

Correct the measured fluorescence intensities for dilution.

-

Plot F₀/F versus the molar concentration of the quencher [Q].

-

Fit the data to the Stern-Volmer equation: F₀/F = 1 + Ksv[Q].[6]

-

The slope of the resulting line is the Stern-Volmer quenching constant (Ksv). A lower Ksv in the presence of the protein compared to the probe alone indicates that the NBD fluorophore is protected from the quencher, confirming a binding interaction.

-

Quantitative Data: Fluorescence Quenching

| Protein | Probe | Quencher | Ksv (Probe alone) (M⁻¹) | Ksv (Probe + Protein) (M⁻¹) | Fold Protection |

| Steroidogenic Acute Regulatory Protein (StAR) | NBD-Cholesterol* | KI | 5.7[7] | 2.4[7] | 2.4 |

Note: The specific isomer of NBD-cholesterol was not explicitly 3-NBD-C12, but the principle is identical.

Förster Resonance Energy Transfer (FRET) Assays

Principle: FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore when they are in close proximity (typically 1-10 nm). Many proteins contain intrinsic tryptophan (Trp) residues, which can act as natural donor fluorophores (λex ~295 nm, λem ~340 nm). The NBD group on this compound can act as an acceptor, as its absorption spectrum overlaps with the emission spectrum of tryptophan. Upon binding, excitation of tryptophan at 295 nm will lead to a decrease in its fluorescence (donor quenching) and an increase in NBD fluorescence (sensitized emission), providing direct evidence of interaction.[3]

Workflow for a Trp-NBD FRET Binding Assay

Caption: Workflow for a FRET-based binding assay using intrinsic tryptophan.

Detailed Experimental Protocol:

-

Reagent Preparation:

-

Prepare a solution of the tryptophan-containing protein (e.g., 2-5 µM) in a suitable buffer.

-

Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., ethanol).

-

-

Fluorescence Measurements:

-

In a fluorometer, add the protein solution to a cuvette.

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan.

-

Record two emission spectra: one for tryptophan fluorescence (e.g., 305-400 nm) and one for potential NBD sensitized emission (e.g., 500-600 nm).

-

-

Titration:

-

Add increasing concentrations of this compound to the protein solution.

-

After each addition, incubate to allow binding to equilibrate.

-

Repeat the fluorescence emission scans (both Trp and NBD ranges).

-

-

Data Analysis:

-

Observe the quenching of the tryptophan fluorescence peak (~340 nm) and the increase in the sensitized NBD emission peak (~535 nm) as a function of this compound concentration.

-

Plot the change in fluorescence against the concentration of this compound.

-

Fit the resulting binding curve to a suitable binding model (e.g., one-site specific binding) to calculate the dissociation constant (Kd).

-

Quantitative Data: FRET & Binding Affinity

| Protein/Peptide | Probe | Method | Dissociation Constant (Kd) |

| IFITM3 Amphipathic Helix Peptide (P2) | 22-NBD-Cholesterol* | Fluorescence Saturation | 1.59 µM[8] |

Note: This study used 22-NBD-Cholesterol, which has the NBD group on the alkyl tail, but demonstrates the utility of NBD-cholesterol analogs in determining binding affinity.

Protein-Lipid Overlay Assay

Principle: This is a simple, effective screening technique to identify lipid-protein interactions.[9] Lipids of interest, including this compound, are spotted onto a nitrocellulose membrane. The membrane is then blocked and incubated with a protein of interest. If the protein binds to the spotted lipid, it can be detected. While traditionally detected via an antibody against the protein or a tag, the intrinsic fluorescence of this compound can potentially be used for direct detection, simplifying the workflow.[10][11]

Workflow for Protein-Lipid Overlay Assay

Caption: Workflow for a protein-lipid overlay assay.

Detailed Experimental Protocol:

-

Membrane Preparation:

-

Prepare 1 mM stock solutions of this compound and other control lipids in an appropriate solvent (e.g., chloroform/methanol/water mixture).[12]

-

On a nitrocellulose membrane, carefully spot 1-2 µL of each lipid stock, typically in a dilution series (e.g., 100, 50, 25, 12.5 pmol).[9]

-

Allow the membrane to dry completely at room temperature for at least 1 hour.[9]

-

-

Blocking and Protein Incubation:

-

Washing and Detection:

-

Wash the membrane extensively with TBS-T (e.g., 3-5 times for 10 minutes each) to remove unbound protein.

-

Method A (Antibody Detection): Proceed as with a standard Western blot. Incubate with a primary antibody against the protein or its tag, followed by an HRP-conjugated secondary antibody and chemiluminescent detection.[10]

-

Method B (Direct Fluorescence): Place the washed, moist membrane in a fluorescence imager. Excite at ~465 nm and capture emission at ~535 nm. A positive signal on the this compound spot (compared to negative lipid controls) indicates binding.

-

-

Analysis:

-

Analyze the resulting image to determine which lipids the protein binds to and estimate the relative affinity based on the lowest concentration spot detected.

-

Live-Cell Imaging of Cholesterol Uptake

Principle: this compound can be used to visualize the uptake and intracellular trafficking of cholesterol in living cells using confocal microscopy or high-content imaging systems.[13][14] Upon uptake, the probe's fluorescence can be tracked as it moves from the plasma membrane to various organelles, such as the endoplasmic reticulum or lipid droplets. This allows for the study of cholesterol transport pathways and the effect of genetic or pharmacological perturbations.

Workflow for Live-Cell Cholesterol Uptake Assay

Caption: Workflow for visualizing cellular cholesterol uptake with this compound.

Detailed Experimental Protocol:

-

Cell Culture:

-

Seed adherent cells (e.g., HepG2, CHO, or primary cells) in glass-bottom imaging dishes or multi-well plates suitable for microscopy.[15]

-

Culture cells in appropriate media until they reach the desired confluency (e.g., 70-80%).

-

-

Labeling:

-

Prepare a labeling solution by diluting the this compound stock into serum-free cell culture medium. A typical final concentration is 20 µg/mL.[16]

-

Aspirate the culture medium from the cells and replace it with the labeling solution.

-

Incubate the cells for the desired time period (e.g., 1 to 4 hours) at 37°C.[17]

-

-

Washing and Imaging:

-

Aspirate the labeling solution and wash the cells 2-3 times with a buffered saline solution (e.g., PBS or TBSS) to remove the probe from the medium.[18]

-

Add fresh imaging buffer or medium to the cells.

-

Immediately image the cells on a confocal microscope equipped with a live-cell incubation chamber. Use a ~488 nm laser line for excitation and collect emission between ~500-550 nm.[18]

-

-

Data Analysis:

-

Acquire images from multiple fields of view for each condition.

-

Use image analysis software to quantify the fluorescence intensity per cell or within specific subcellular regions to measure cholesterol uptake and distribution.

-

Case Study: Cholesterol Efflux and ABC Transporters